molecular formula C9H9NO B020842 (S)-3-Methylmandelonitrile CAS No. 105367-21-3

(S)-3-Methylmandelonitrile

Cat. No. B020842
M. Wt: 147.17 g/mol
InChI Key: QJOHNFPAIZBELI-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Methylmandelonitrile is a chemical compound that has been studied extensively for its potential applications in scientific research. It is a chiral molecule that is commonly used as a building block in the synthesis of various compounds.

Mechanism Of Action

The mechanism of action of (S)-3-Methylmandelonitrile is not fully understood. It is believed to act as a nucleophile in various reactions, such as nucleophilic addition and nucleophilic substitution. (S)-3-Methylmandelonitrile can also undergo hydrolysis to produce mandelic acid, which has been shown to have antibacterial and antifungal properties.

Biochemical And Physiological Effects

(S)-3-Methylmandelonitrile has been shown to have biochemical and physiological effects in various organisms. In plants, it has been shown to have insecticidal properties by inhibiting the feeding behavior of insects. In mammals, it has been shown to have analgesic and anti-inflammatory properties by inhibiting the production of prostaglandins.

Advantages And Limitations For Lab Experiments

The advantages of using (S)-3-Methylmandelonitrile in lab experiments include its high purity, low toxicity, and ease of synthesis. However, the limitations include its high cost, low availability, and limited solubility in certain solvents.

Future Directions

There are several future directions for the research on (S)-3-Methylmandelonitrile. One direction is to study its potential applications in drug discovery, particularly in the synthesis of new anticancer and antiviral agents. Another direction is to study its mechanism of action in more detail, particularly in its interactions with enzymes and other biomolecules. Finally, there is a need to develop new and more efficient synthesis methods for (S)-3-Methylmandelonitrile to improve its availability and reduce its cost.

Synthesis Methods

The synthesis of (S)-3-Methylmandelonitrile involves the reaction of 3-methylbenzaldehyde with sodium cyanide in the presence of a chiral catalyst. The reaction produces a racemic mixture of (R)- and (S)-3-Methylmandelonitrile, which can be separated using chiral chromatography. The yield of (S)-3-Methylmandelonitrile can be improved by optimizing the reaction conditions, such as the temperature, pressure, and catalyst concentration.

Scientific Research Applications

(S)-3-Methylmandelonitrile has been used in various scientific research applications, such as the synthesis of pharmaceuticals, agrochemicals, and natural products. It has been used as a building block in the synthesis of anticancer agents, antiviral agents, and insecticides. (S)-3-Methylmandelonitrile has also been used as a precursor for the synthesis of natural products, such as mandelonitrile and amygdalin.

properties

CAS RN

105367-21-3

Product Name

(S)-3-Methylmandelonitrile

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

(2S)-2-hydroxy-2-(3-methylphenyl)acetonitrile

InChI

InChI=1S/C9H9NO/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5,9,11H,1H3/t9-/m1/s1

InChI Key

QJOHNFPAIZBELI-SECBINFHSA-N

Isomeric SMILES

CC1=CC(=CC=C1)[C@@H](C#N)O

SMILES

CC1=CC(=CC=C1)C(C#N)O

Canonical SMILES

CC1=CC(=CC=C1)C(C#N)O

synonyms

(S)-3-METHYLMANDELONITRILE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.